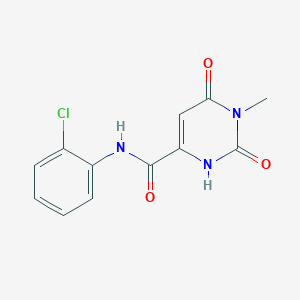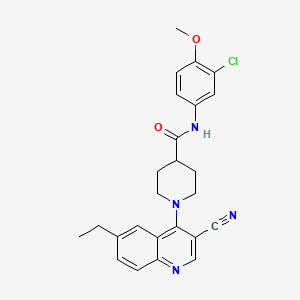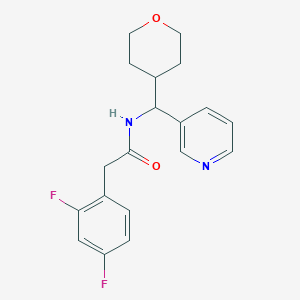
N-(4-amino-2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of furan-2-carboxamide derivatives has been explored in various studies. In one approach, N-(4-bromophenyl)furan-2-carboxamide was synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94% . This compound was further modified using Suzuki-Miyaura cross-coupling, which involved triphenylphosphine palladium as a catalyst and K3PO4 as a base, to produce a range of analogues with moderate to good yields . Another study reported the conversion of ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate into various naphthofuro(3,2-d)pyrimidin-4(3H)-one derivatives through a series of reactions including treatment with carbon disulphide, methylation, and condensation with hydrazine hydrate . The structures of these compounds were confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structures of the synthesized furan-2-carboxamide derivatives were characterized using various analytical techniques. Infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry were employed to confirm the structures of the newly synthesized compounds . Additionally, X-ray diffraction was used to determine the structure of a dimerization product, 4,4-Bis(furo[2,3-d]pyrimidin-2-yl)-2-butanol, formed from the heating of 2-amino-3-cyano-4,5-dihydrofurans in formamide .
Chemical Reactions Analysis
The chemical reactivity of furan-2-carboxamide derivatives has been investigated through their participation in various reactions. The Suzuki-Miyaura cross-coupling reaction was used to arylate N-(4-bromophenyl)furan-2-carboxamide, leading to the formation of analogues with different substituents . The dimerization and trimerization reactions of 2-amino-3-cyano-4,5-dihydrofurans in formamide resulted in the formation of complex structures, showcasing the potential for creating diverse molecular architectures from simple starting materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were not explicitly detailed in the provided papers. However, the high yield of the initial synthesis and the successful characterization of the compounds suggest that they have stable and identifiable properties suitable for further investigation . The antimicrobial activity screening of these compounds indicates that they possess biological activity, which is a significant physical property in the context of pharmaceutical applications .
Anti-Bacterial Activities
The synthesized N-(4-bromophenyl)furan-2-carboxamide and its analogues were tested for their in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus . The parent molecule showed significant activity, especially against NDM-positive A. baumannii, and was found to be more effective than various commercially available drugs . Docking studies and molecular dynamics simulations were used to validate the active site interactions and stability of the molecular interactions, providing insights into the potential mechanism of action .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Compounds with structural features similar to the query chemical have been synthesized and evaluated for their antimicrobial properties. For instance, Ravindra et al. (2003) investigated a series of N-substituted carboxamides and thienopyrimidinones for their antibacterial and antimycobacterial activities, revealing significant in vitro efficacy against various microbial strains. This suggests potential research applications of the query compound in developing antimicrobial agents (Ravindra V. Chambhare et al., 2003).
Heterocyclic Synthesis
The versatility of compounds structurally related to the query molecule in heterocyclic synthesis is notable. Ergun et al. (2014) reported the synthesis of novel furan-fused heterocycles, demonstrating the utility of such compounds in creating diverse heterocyclic frameworks. This aligns with potential applications of the query compound in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications (Merve Ergun et al., 2014).
Biological Activities
The structural analogs of the query compound have been explored for various biological activities, including antiprotozoal, antibacterial, and antinociceptive effects. For example, Ismail et al. (2004) synthesized dicationic imidazo[1,2-a]pyridines showing strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum, highlighting the potential of structurally related compounds in antiprotozoal research (M. Ismail et al., 2004).
Anti-Influenza Activity
Furan-carboxamide derivatives, similar to the query compound, have been identified as novel inhibitors of lethal H5N1 influenza A virus, indicating the potential application of the query compound in antiviral research. This provides a basis for further exploration into its utility in developing anti-influenza agents (Yu Yongshi et al., 2017).
Propriétés
IUPAC Name |
N-[4-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-2-11-5-7-12(8-6-11)21-14(25)10-29-19-23-16(20)15(18(27)24-19)22-17(26)13-4-3-9-28-13/h3-9H,2,10H2,1H3,(H,21,25)(H,22,26)(H3,20,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVIKOUICGKNSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-chloro-2-(2-(methylthio)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2545607.png)
![2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2545609.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2545611.png)
![5-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2545615.png)

![8-(3,5-Dimethylphenyl)-1-methyl-3-pentyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/no-structure.png)



![Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2545624.png)
![N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2545625.png)
![5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one](/img/structure/B2545626.png)